

# A Preclinical Comparative Guide to BAY-2925976 for Obstructive Sleep Apnea

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for **BAY-2925976**, a novel  $\alpha$ 2C-adrenoceptor antagonist, with relevant alternatives for the treatment of Obstructive Sleep Apnea (OSA). The information is intended to facilitate the replication of preclinical findings and support further research and development in this area.

## Introduction to BAY-2925976 and Obstructive Sleep Apnea

Obstructive Sleep Apnea (OSA) is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse during sleep, leading to intermittent hypoxia and fragmented sleep.[1][2] The current standard of care is Continuous Positive Airway Pressure (CPAP), a mechanical intervention with limitations in patient adherence.[1] This highlights the need for effective pharmacological therapies.

**BAY-2925976** is a novel, orally available, and CNS-penetrant  $\alpha$ 2C-adrenoceptor antagonist developed by Bayer.[3] The  $\alpha$ 2C-adrenoceptor is a presynaptic autoreceptor that inhibits the release of norepinephrine.[4][5] By antagonizing this receptor, **BAY-2925976** is hypothesized to increase noradrenergic drive to the upper airway muscles, such as the genioglossus, thereby stabilizing the airway during sleep.[5]

### **Comparative Preclinical Data**



This section summarizes the available preclinical data for **BAY-2925976** and compares it with its predecessor, fadaltran, and a combination therapy with the TASK channel blocker, bafrekalant.

**In Vitro Potency and Selectivity** 

| Compound    | Target               | IC50 (nM)     | Kd (nM)       | Notes                                                                                                                                                                                                                      |
|-------------|----------------------|---------------|---------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BAY-2925976 | α2C-<br>adrenoceptor | 86[1]         | 24[1]         | Optimized for improved selectivity and brain penetration.                                                                                                                                                                  |
| Fadaltran   | α2C-<br>adrenoceptor | Not Available | Not Available | Predecessor to BAY-2925976 with limited selectivity against α2A- adrenoceptors, leading to CNS and hemodynamic side effects.[5] It also had low brain penetration as it was optimized for peripheral vascular targets. [5] |

**In Vitro Permeability** 

| Compound    | Assay        | Permeability Ratio (B-A/A-B) |
|-------------|--------------|------------------------------|
| BAY-2925976 | Caco-2 Cells | 1:1[1]                       |



In Vivo Pharmacokinetics

| Compound    | Animal Model         | Bioavailability (%) | Clearance (L/h/kg) |
|-------------|----------------------|---------------------|--------------------|
| BAY-2925976 | Rats, Dogs, Minipigs | ~70[1]              | 1.1 - 1.6[1]       |

In Vivo Efficacy in OSA Models

| Compound/Treatment        | Animal Model Key Findings |                                                                                                                                                                |  |
|---------------------------|---------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| BAY-2925976               | OSA Pig Model             | Dose-dependently reversed upper airway collapse with a duration of action of over 390 minutes. No increase in heart rate or blood pressure was observed.[1]    |  |
| BAY-2925976 + Bafrekalant | OSA Pig Model             | The combination of intragastric BAY-2925976 and intranasal bafrekalant (0.3 µg) maintained upper airway stability and prevented collapse for several hours.[1] |  |

### **Signaling Pathway and Mechanism of Action**

The  $\alpha 2C$ -adrenoceptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).[6] Upon activation by endogenous catecholamines like norepinephrine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates downstream signaling pathways, ultimately inhibiting further norepinephrine release from the presynaptic terminal. **BAY-2925976**, as an antagonist, blocks this inhibitory feedback loop.





Click to download full resolution via product page

Caption: Signaling pathway of the  $\alpha 2C$ -adrenoceptor and the antagonistic action of **BAY-2925976**.

#### **Experimental Protocols**

Detailed methodologies are crucial for replicating preclinical findings. Below are outlines for key experiments.

#### α2C-Adrenoceptor Binding Assay

This assay determines the binding affinity (Kd) of a compound to the  $\alpha$ 2C-adrenoceptor.

- Preparation of Cell Membranes: Membranes are prepared from cells recombinantly expressing the human  $\alpha 2C$ -adrenoceptor.
- Radioligand: A radiolabeled ligand with known affinity for the α2C-adrenoceptor (e.g., [3H]-MK-912) is used.
- Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., BAY-2925976).



- Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to the Ki (and approximately Kd) value using the Cheng-Prusoff equation.

#### **Cellular Functional Assay (cAMP Measurement)**

This assay measures the functional potency (IC50) of an antagonist in inhibiting the agonist-induced response.

- Cell Culture: Cells expressing the α2C-adrenoceptor are cultured in appropriate media.
- Agonist Stimulation: Cells are pre-incubated with various concentrations of the antagonist (e.g., BAY-2925976) followed by stimulation with a known α2-adrenoceptor agonist (e.g., UK 14,304) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
- cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- Data Analysis: The antagonist's ability to reverse the agonist-induced inhibition of cAMP production is quantified, and the IC50 value is determined.

#### **Caco-2 Permeability Assay**

This assay assesses the potential for intestinal absorption of a compound.

- Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to form a differentiated monolayer.
- Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
- Transport Experiment: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.



- Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
- Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess active transport.

#### In Vivo Obstructive Sleep Apnea (OSA) Pig Model

This model is used to evaluate the in vivo efficacy of compounds in preventing upper airway collapse.

- Animal Model: Pigs are used due to their anatomical and physiological similarities to the human upper airway.
- Induction of OSA: Upper airway collapse is typically induced during sleep, which can be facilitated by sedatives or by manipulating airway pressure.
- Drug Administration: The test compound (e.g., **BAY-2925976**) is administered via the intended clinical route (e.g., intragastrically).
- Monitoring: Key parameters are monitored, including genioglossus muscle activity (electromyography - EMG), airflow, oxygen saturation, heart rate, and blood pressure.
- Data Analysis: The frequency and duration of airway collapse events are quantified and compared between treatment and control groups.





Click to download full resolution via product page

Caption: A generalized workflow for the preclinical development of a drug for Obstructive Sleep Apnea.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BAY-2925976 counteracts obstructive sleep apnea onset in pigs | BioWorld [bioworld.com]
- 2. Sleep Apnea Research in Animals. Past, Present, and Future PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Alpha-2C adrenergic receptor Wikipedia [en.wikipedia.org]
- 5. The journey to the ARα2C antagonist BAY 2925976 for the treatment of obstructive sleep apnea (OSA) - American Chemical Society [acs.digitellinc.com]
- 6. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- To cite this document: BenchChem. [A Preclinical Comparative Guide to BAY-2925976 for Obstructive Sleep Apnea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544760#replicating-preclinical-findings-of-bay-2925976]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com